1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is a synthetic compound that belongs to the class of benzimidazoles. This compound has garnered attention due to its potential pharmacological applications, particularly as a selective antagonist for certain receptors in the central nervous system.
The compound is cataloged in various chemical databases, including PubChem and ChemBase, which provide detailed information on its molecular structure and properties. It has been referenced in pharmacological studies that explore its effects on nociceptin/orphanin FQ peptide receptors, highlighting its relevance in neuropharmacology .
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is classified under the category of non-peptide antagonists. Its structure features a benzimidazole core, which is a common scaffold in medicinal chemistry known for various biological activities.
The synthesis of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one typically involves several steps, including the construction of the piperidine ring followed by the introduction of substituents at specific positions on the benzimidazole framework.
The synthetic route may include:
Specific reagents and conditions (e.g., temperature, solvents) are critical for optimizing yield and purity during these synthetic steps.
The molecular formula of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is . The structure features:
The compound's molecular weight is approximately 397.57 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one can undergo various chemical reactions typical for amines and carbonyl compounds, including:
The reactivity profile can be assessed through experimental studies that examine its behavior under different conditions (e.g., acidity, temperature) to understand its stability and potential transformations.
The mechanism of action for 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one primarily involves its interaction with nociceptin/orphanin FQ peptide receptors. The compound acts as an antagonist, inhibiting receptor activation and influencing downstream signaling pathways related to pain modulation and other neurophysiological processes.
Pharmacological studies have demonstrated that this compound exhibits high affinity for nociceptin receptors, showing competitive antagonism that could lead to therapeutic applications in pain management or neuropsychiatric disorders .
The physical properties of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one include:
Chemical properties include stability under various pH conditions, potential for hydrolysis, and reactivity with electrophiles or nucleophiles. These characteristics are essential for understanding its behavior in biological systems and during synthesis.
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has potential applications in:
This compound represents an area of interest in medicinal chemistry, with ongoing research aimed at elucidating its full pharmacological profile and potential therapeutic benefits.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0